molecular formula C12H12N2O2 B14407946 6,6'-Dimethyl-2,2'-bipyridine 1,1'-dioxide CAS No. 82740-66-7

6,6'-Dimethyl-2,2'-bipyridine 1,1'-dioxide

Cat. No.: B14407946
CAS No.: 82740-66-7
M. Wt: 216.24 g/mol
InChI Key: RKPUUVZJWMFPAE-UHFFFAOYSA-N
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Description

6,6'-Dimethyl-2,2'-bipyridine 1,1'-dioxide is a functionalized bipyridine derivative that serves as a versatile synthetic intermediate and ligand precursor in inorganic and materials chemistry. Its core value lies in its role as a building block for the synthesis of more complex chemical probes and coordination complexes. For instance, this dioxide compound can be further functionalized, such as through the incorporation of cyano groups, to create novel ligands like dicyano-substituted bipyridines . These advanced ligands are of significant interest in the construction of metal-organic frameworks and compounds with potential applications in sensing and optoelectronics. The molecule is a key precursor in the development of specialized Schiff base ligands. Research demonstrates that carbohydrazide derivatives synthesized from bipyridine scaffolds exhibit exceptional selectivity as dual-responsive probes for the detection of trivalent metal ions such as Al³⁺ and In³⁺ . The N-oxide functional groups in the 1,1'-dioxide structure can significantly influence the electronic properties and coordination behavior of the resulting bipyridyl ligand, enabling fine-tuning of photophysical properties like chelation-enhanced fluorescence (CHEF) or ligand-to-metal charge transfer (LMCT) in the final metal complexes . As a member of the bipyridine family, this compound benefits from the inherent planarity and chelating ability of the bipyridyl core, which promotes strong coordination to transition metal centers and facilitates self-assembly through intermolecular interactions . 6,6'-Dimethyl-2,2'-bipyridine 1,1'-dioxide is supplied For Research Use Only and is intended for use in laboratory settings by qualified professionals.

Properties

CAS No.

82740-66-7

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

IUPAC Name

2-methyl-6-(6-methyl-1-oxidopyridin-2-ylidene)pyridin-1-ium 1-oxide

InChI

InChI=1S/C12H12N2O2/c1-9-5-3-7-11(13(9)15)12-8-4-6-10(2)14(12)16/h3-8H,1-2H3

InChI Key

RKPUUVZJWMFPAE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC(=C2C=CC=C([N+]2=O)C)N1[O-]

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations Involving 6,6 Dimethyl 2,2 Bipyridine 1,1 Dioxide and Its Precursors

Advanced Synthetic Routes to 6,6'-Dimethyl-2,2'-bipyridine (B1328779) as a Precursor

The construction of the 6,6'-Dimethyl-2,2'-bipyridine framework can be achieved through various modern organic chemistry methodologies. These include classical oxidation pathways and, more prominently, highly efficient metal-catalyzed cross-coupling reactions.

Dehydrogenation and Oxidation Pathways

The synthesis of pyridine (B92270) rings, the core components of bipyridines, can be accomplished through the oxidation of their corresponding 1,4-dihydropyridine (B1200194) precursors. wum.edu.pk This transformation, an aromatization reaction, is a key step in the Hantzsch pyridine synthesis. Various oxidizing agents and methods have been employed for this purpose, including dimethyl sulfoxide (B87167) (DMSO), nitric acid, and calcium hypochlorite (B82951) (bleaching powder). wum.edu.pk The oxidation of 1,4-dihydropyridines is also a significant metabolic process that occurs in the liver. wum.edu.pk While a foundational method for forming pyridine rings, its direct application to the homocoupling of substituted pyridines to form 6,6'-Dimethyl-2,2'-bipyridine is less common compared to cross-coupling strategies.

Metal-Catalyzed Cross-Coupling Strategies (e.g., Suzuki, Stille, Negishi)

Suzuki Coupling: This reaction involves the coupling of an organoboron compound with an organohalide, catalyzed by a palladium complex. nih.gov The use of an imidazolium (B1220033) salt as a ligand for the palladium catalyst has been reported to achieve high turnover numbers in Suzuki couplings for bipyridine synthesis. nih.gov The addition of a copper(I) iodide (CuI) co-catalyst can also help to increase the yield of the desired 2,2'-bipyridine (B1663995) product. mdpi.com

Stille Coupling: The Stille reaction couples an organotin compound with an organohalide, catalyzed by palladium. nih.gov While highly reactive, Stille couplings often require elevated temperatures (e.g., refluxing in toluene) for extended periods, which may not be suitable for heat-sensitive compounds. orgsyn.org The toxicity of organotin reagents is another consideration for this method. orgsyn.org

Negishi Coupling: The Negishi coupling is a highly effective method for preparing bipyridines, known for its high yields, mild reaction conditions, and tolerance of various functional groups like esters, nitriles, and alcohols. orgsyn.orgorgsyn.orgnih.gov This reaction pairs an organozinc reagent with an organohalide in the presence of a nickel or palladium catalyst. uh.eduorgsyn.org The required pyridyl zinc halides can be generated through transmetallation from pyridyl lithium or by the direct reaction of pyridyl halides with activated zinc. orgsyn.org For example, 6,6'-dimethyl-2,2'-bipyridine has been synthesized via the homocoupling of 6-bromopicoline.

Comparison of Metal-Catalyzed Cross-Coupling Strategies for Bipyridine Synthesis
Coupling ReactionKey ReactantsTypical CatalystAdvantagesDisadvantages
SuzukiOrganoboron compound + OrganohalidePalladium ComplexStable and less toxic boron reagents. nih.govDifficulty in obtaining stable 2-pyridylboron precursors can be a challenge. orgsyn.org
StilleOrganotin compound + OrganohalidePalladium ComplexHigh reactivity. nih.govToxicity of tin reagents; often requires harsh reaction conditions (high heat, long reaction times). orgsyn.org
NegishiOrganozinc compound + OrganohalidePalladium or Nickel ComplexHigh yields, mild conditions, excellent functional group tolerance. orgsyn.orgorgsyn.orgOrganozinc reagents can be moisture-sensitive.

N-Oxidation Strategies for 6,6'-Dimethyl-2,2'-bipyridine to Yield 6,6'-Dimethyl-2,2'-bipyridine 1,1'-dioxide

The conversion of the precursor to its corresponding 1,1'-dioxide is achieved through N-oxidation, a reaction that introduces an oxygen atom to each of the nitrogen atoms in the bipyridine rings. The choice of oxidant and reaction conditions is crucial for achieving the desired dioxide product selectively and in high yield.

Selective Oxidation Approaches (e.g., Magnesium Monoperoxyphthalate)

Various oxidizing agents are capable of forming heteroaromatic N-oxides, including peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA), dimethyldioxirane (B1199080) (DMD), and methyltrioxorhenium-catalyzed hydrogen peroxide. researchgate.netthieme-connect.de

Magnesium monoperoxyphthalate (MMPP) is a particularly useful oxidant for this transformation. wikipedia.org It is a commercially available, water-soluble, stable, and safer alternative to other peroxy acids. wikipedia.orgnih.gov MMPP is effective for the oxidation of amines to amine oxides and sulfides to sulfoxides and sulfones. wikipedia.orgnih.gov Its advantages include a lower cost and simpler work-up procedures, as the magnesium phthalate (B1215562) byproduct is water-soluble and easily removed. nih.govnih.gov The use of MMPP allows for the clean conversion of substrates to their oxidized forms under mild conditions. nih.gov

Common Oxidants for N-Oxide Synthesis
OxidantAbbreviationKey Characteristics
Magnesium monoperoxyphthalateMMPPWater-soluble, stable, safe, and cost-effective; simplifies product isolation. wikipedia.orgnih.gov
meta-Chloroperoxybenzoic acidm-CPBACommonly used, but byproduct removal can be difficult, leading to lower isolated yields. thieme-connect.de
DimethyldioxiraneDMDAllows for product isolation free of peroxide intermediates. researchgate.net
Hydrogen Peroxide / MethyltrioxorheniumH₂O₂ / MTOHighly efficient catalytic system for unhindered pyridines. thieme-connect.de

Influence of Oxidation Conditions on N-Oxide Formation

The formation of the desired 1,1'-dioxide versus the mono-N-oxide is highly dependent on the reaction conditions. The steric hindrance caused by the methyl groups at the 6 and 6' positions plays a significant role. nih.gov These bulky groups can impede the approach of the oxidizing agent to the nitrogen atoms. nih.gov

Factors influencing the outcome of the N-oxidation reaction include:

Stoichiometry of the Oxidant: Using an excess of the oxidizing agent (e.g., more than two equivalents of MMPP per equivalent of the bipyridine) is generally required to drive the reaction to completion and ensure the formation of the dioxide.

Reaction Temperature and Time: Milder temperatures may favor the formation of the mono-oxide, while elevated temperatures and longer reaction times are often necessary to overcome the steric hindrance and achieve double oxidation.

Choice of Solvent: The solubility of both the bipyridine substrate and the oxidant is important. Polar solvents are often used with reagents like MMPP. wikipedia.org

Nature of the Oxidant: Highly reactive oxidants might be less selective, while milder reagents may require more forcing conditions to achieve dioxidation, especially with sterically hindered substrates like 6,6'-Dimethyl-2,2'-bipyridine. thieme-connect.de

Careful optimization of these parameters is essential to maximize the yield of 6,6'-Dimethyl-2,2'-bipyridine 1,1'-dioxide while minimizing the formation of the mono-N-oxide and other potential side products.

Derivatization and Further Functionalization of 6,6'-Dimethyl-2,2'-bipyridine 1,1'-dioxide

The presence of both methyl groups and the N-oxide functionalities on the 6,6'-dimethyl-2,2'-bipyridine 1,1'-dioxide scaffold provides multiple avenues for further chemical transformations. These reactions are crucial for tuning the ligand's electronic properties, steric profile, and coordination behavior.

The conversion of the methyl groups of 6,6'-dimethyl-2,2'-bipyridine 1,1'-dioxide to carboxylic acid functionalities represents a significant transformation, yielding 2,2'-bipyridine-6,6'-dicarboxylic acid 1,1'-dioxide. This derivative is a versatile building block, particularly in the construction of coordination polymers and metal-organic frameworks, due to the strong coordinating ability of the carboxylate groups.

The oxidation is typically achieved using strong oxidizing agents, with potassium permanganate (B83412) (KMnO₄) being a common choice. libretexts.orgresearchgate.netchemspider.com The reaction involves the exhaustive oxidation of the methyl groups to carboxylic acids. libretexts.org While the reaction is often performed on the parent 6,6'-dimethyl-2,2'-bipyridine, the N-oxide groups are generally stable under these oxidative conditions, allowing for the direct oxidation of the dioxide derivative or oxidation of the dimethyl precursor followed by N-oxidation. The general transformation is depicted in the reaction scheme below.

Reaction Scheme: Oxidation of Methyl Groups

The resulting 2,2'-bipyridine-6,6'-dicarboxylic acid and its N,N'-dioxide analogue are valuable ligands in coordination chemistry, capable of forming stable complexes with a variety of metal ions, including lanthanides. rsc.org

Table 1: Oxidation Reaction Parameters
Starting MaterialOxidizing AgentTypical ConditionsProduct
6,6'-Dimethyl-2,2'-bipyridine 1,1'-dioxidePotassium permanganate (KMnO₄)Aqueous solution, heating2,2'-Bipyridine-6,6'-dicarboxylic acid 1,1'-dioxide

The pyridine N-oxide functionality plays a crucial role in directing electrophilic substitution reactions on the aromatic rings. The N-oxide group increases the electron density in the pyridine ring, particularly at the 2- and 4-positions, making it more susceptible to electrophilic attack compared to the parent pyridine. quimicaorganica.orgscripps.edubhu.ac.in

For 6,6'-dimethyl-2,2'-bipyridine 1,1'-dioxide, the 2,2'- and 6,6'-positions are already substituted. Therefore, electrophilic attack is anticipated to occur at the 4,4'-positions. Halogenation, such as bromination or chlorination, can be achieved using various halogenating agents. The reaction typically proceeds by activation of the N-oxide, which enhances the electrophilicity of the ring system. researchgate.net

The steric hindrance imposed by the 6,6'-dimethyl groups can further influence the regioselectivity of these reactions, favoring substitution at the less hindered 4,4'-positions. The general mechanism for electrophilic substitution on a pyridine N-oxide is outlined below.

General Mechanism for Electrophilic Substitution on Pyridine N-oxide

Activation of N-oxide: The oxygen atom of the N-oxide attacks an electrophile.

Nucleophilic attack: The activated pyridine ring undergoes attack by a nucleophile (or the counter-ion of the electrophile) at the 2- or 4-position.

Rearomatization: The intermediate rearomatizes to yield the substituted pyridine N-oxide.

Table 2: Regioselectivity in Electrophilic Substitution
ReactantReaction TypePredicted Site of SubstitutionInfluencing Factors
6,6'-Dimethyl-2,2'-bipyridine 1,1'-dioxideHalogenation4,4'-positionsN-oxide activation, steric hindrance from methyl groups

Isotopic labeling, particularly deuteration, is a valuable tool for mechanistic studies and characterization in spectroscopy. For 6,6'-dimethyl-2,2'-bipyridine 1,1'-dioxide, both the methyl groups and the aromatic protons are potential sites for deuteration.

The methyl groups can undergo regioselective deuteration through hydrogen-deuterium (H/D) exchange reactions. This can be achieved under various conditions, for example, using a base-catalyzed mechanism where a strong base facilitates the deprotonation of the methyl group, followed by quenching with a deuterium (B1214612) source like D₂O. nih.gov The acidity of the methyl protons in methylpyridines is a key factor in these exchange reactions. acs.org Various methods for the deuteration of methyl pyridines have been developed, including deuterolysis of lithiated derivatives and reduction of corresponding esters with deuterated reducing agents. osti.gov

Deuteration of the aromatic positions can also be accomplished. The N-oxide group can influence the acidity of the ring protons, and H/D exchange can be promoted under acidic or basic conditions. nih.govresearchgate.net For pyridinium (B92312) ions, base-catalyzed H/D exchange has been studied, providing insights into the reactivity of the aromatic protons. acs.org The specific conditions for regioselective deuteration of the aromatic rings of 6,6'-dimethyl-2,2'-bipyridine 1,1'-dioxide would depend on the chosen methodology, with the electronic effects of the N-oxide and methyl groups, as well as steric factors, playing a directing role.

Table 3: Deuteration Strategies
Target PositionGeneral MethodDeuterium SourceKey Intermediates/Conditions
Methyl GroupsBase-catalyzed H/D exchangeD₂OFormation of a carbanionic intermediate
Aromatic RingsAcid or base-catalyzed H/D exchangeDeuterated acids/bases, D₂OActivation by N-oxide, formation of pyridinium ions

6,6'-Dimethyl-2,2'-bipyridine 1,1'-dioxide and its derivatives, especially the dicarboxylic acid form, are excellent building blocks for the construction of complex molecular architectures such as coordination polymers and supramolecular assemblies. nih.gov The N-oxide and carboxylate groups provide strong coordination sites for metal ions.

One common strategy involves the use of the dicarboxylic acid derivative as a ligand to bridge metal centers, forming one-, two-, or three-dimensional coordination polymers. The geometry of the ligand and the coordination preference of the metal ion dictate the final architecture of the polymer. mdpi.com Lanthanide ions are particularly interesting in this context due to their high coordination numbers and unique photophysical properties, leading to the formation of complexes with intricate structures and potential applications in luminescence. rsc.orgnih.govnih.govresearchgate.netrsc.org

Another approach is through crystal engineering, where non-covalent interactions such as hydrogen bonding and π-π stacking are utilized to guide the self-assembly of molecules into desired superstructures. researchgate.net The pyridine N-oxide moiety can act as a hydrogen bond acceptor, while the aromatic rings can participate in stacking interactions. By carefully selecting co-formers, such as dicarboxylic or tricarboxylic acids, it is possible to create complex hydrogen-bonded networks. mdpi.com The combination of coordination bonds and supramolecular interactions provides a powerful tool for the rational design of functional materials.

Table 4: Approaches for Complex Architectures
StrategyKey Functional GroupsResulting ArchitectureExamples of Metal Ions/Co-formers
Coordination Polymer SynthesisN-oxide, Carboxylate1D, 2D, or 3D polymersLanthanides (Eu³⁺, Tb³⁺), Transition metals (Zn²⁺, Mn²⁺) acs.org
Crystal EngineeringN-oxide, Carboxylate, Aromatic RingsSupramolecular assemblies, co-crystalsDicarboxylic acids, tricarboxylic acids

Coordination Chemistry of 6,6 Dimethyl 2,2 Bipyridine 1,1 Dioxide As a Ligand

Ligand Design Principles and Structural Considerations for Coordination

The design of 6,6'-dimethyl-2,2'-bipyridine (B1328779) 1,1'-dioxide as a ligand is predicated on achieving specific structural and electronic properties that influence its coordination behavior. The presence of methyl groups at the 6 and 6' positions, adjacent to the nitrogen donor atoms of the pyridine (B92270) rings, introduces significant steric bulk. This steric hindrance plays a crucial role in determining the geometry and stability of the resulting metal complexes. Furthermore, the N-oxide functional groups and the methyl substituents electronically tune the ligand, affecting its donor properties and the nature of the metal-ligand bond.

The methyl groups at the 6 and 6' positions of the bipyridine core impose considerable steric constraints upon coordination with a metal center. This steric hindrance directly influences the coordination geometry, often forcing a distortion from idealized geometries (e.g., octahedral or square planar) to accommodate the bulky substituents. For instance, in complexes with first-row transition metals, the steric clash between the methyl groups and other ligands on the metal can lead to elongated metal-ligand bonds or constrained bite angles of the bipyridine N-oxide ligand.

The following table summarizes the influence of steric hindrance on the coordination properties of related 6,6'-dimethyl-2,2'-bipyridine ligands.

Metal ComplexCoordination GeometryKey Structural FeatureReference
[HgI₂(C₁₂H₁₂N₂)]Distorted tetrahedralN—Hg—N angle of 70.1(2)° nih.gov
MCl₂(tripbipy) (M = Fe, Co, Ni, Zn)Distorted tetrahedralFour-coordinate metal centers acs.orgfigshare.com
[FeCl₂(dmbpy)]TetrahedralHigh spin iron(II) center researchgate.net

The electronic properties of 6,6'-dimethyl-2,2'-bipyridine 1,1'-dioxide are modulated by both the methyl groups and the N-oxide functions. The methyl groups are weakly electron-donating through an inductive effect. mdpi.com This increases the electron density on the pyridine rings, which in turn enhances the σ-donor capacity of the N-oxide oxygen atoms, making them stronger Lewis bases. This enhanced basicity can lead to stronger metal-ligand bonds.

The N-oxide functionalities themselves are pivotal to the ligand's electronic character. The oxygen atoms are the primary coordination sites, acting as strong σ-donors. Additionally, the N-oxide group can participate in π-backbonding with metal centers that have available d-electrons. The combination of the electron-donating methyl groups and the versatile N-oxide donors results in a ligand with robust coordinating capabilities, able to form stable complexes with a wide range of metal ions.

A significant structural feature of 6,6'-dimethyl-2,2'-bipyridine 1,1'-dioxide is its inherent non-planarity. The steric repulsion between the 6,6'-methyl groups forces the two pyridine rings to twist relative to each other, resulting in a helical, non-planar conformation. soton.ac.uk This contrasts with the parent 2,2'-bipyridine (B1663995), which can adopt a planar or near-planar conformation upon coordination.

This enforced non-planarity has important stereochemical implications. The twisted conformation of the ligand is chiral, existing as two enantiomers (atropisomers). When this chiral ligand coordinates to a metal center, it can induce chirality in the resulting complex. rsc.orgnih.gov This is particularly relevant in the design of chiral catalysts and materials. The specific conformation (i.e., the dihedral angle between the pyridine rings) adopted by the ligand in a metal complex will depend on the nature of the metal ion, its coordination number, and the other ligands present. This conformational flexibility, coupled with its inherent chirality, makes 6,6'-dimethyl-2,2'-bipyridine 1,1'-dioxide an intriguing ligand for stereoselective synthesis and chiral recognition.

Formation and Characterization of Metal Complexes with 6,6'-Dimethyl-2,2'-bipyridine 1,1'-dioxide

6,6'-Dimethyl-2,2'-bipyridine 1,1'-dioxide forms complexes with a variety of transition metals. The synthesis of these complexes typically involves the reaction of a metal salt with the ligand in a suitable solvent. Characterization of the resulting complexes is achieved through a combination of techniques, including single-crystal X-ray diffraction, spectroscopy (IR, UV-Vis, NMR), and magnetic susceptibility measurements.

A range of complexes with first-row transition metals have been synthesized and studied. acs.orgfigshare.com With divalent metal ions such as Fe(II), Co(II), and Zn(II), 6,6'-dimethyl-2,2'-bipyridine 1,1'-dioxide often forms complexes with a 1:1 or 1:2 metal-to-ligand ratio. The steric bulk of the ligand can influence the coordination number and geometry. For example, tetrahedral or distorted tetrahedral geometries are common, particularly when other bulky ligands are present.

Copper(II) complexes of this ligand have been investigated, and their magnetic and spectroscopic properties are consistent with the presence of a d⁹ metal center. The Jahn-Teller effect can lead to further distortions in the coordination geometry of Cu(II) complexes. The formation of Cu(I) complexes is also possible, often resulting in tetrahedral or distorted tetrahedral geometries.

The table below provides examples of characterized complexes with first-row transition metals.

Metal IonComplex FormulaCoordination GeometryMagnetic PropertiesReference
Fe(II)[FeCl₂(dmbpy)]TetrahedralHigh spin researchgate.net
Co(II)[CoCl₂(tripbipy)]Distorted tetrahedralHigh spin (S=3/2) acs.orgfigshare.com
Cu(II)[CuCl₂(tripbipy)]Distorted tetrahedral (pseudo Jahn-Teller)S=1/2 acs.orgfigshare.com
Zn(II)[ZnCl₂(tripbipy)]Distorted tetrahedralDiamagnetic acs.orgfigshare.com

The coordination chemistry of 6,6'-dimethyl-2,2'-bipyridine 1,1'-dioxide extends to the heavier second and third-row transition metals. nih.gov With these metals, the ligand can participate in a variety of bonding modes, and the resulting complexes often exhibit interesting photophysical and catalytic properties.

Ruthenium(II) complexes of sterically hindered bipyridine ligands have been explored for their potential applications in photodynamic therapy and catalysis. nih.gov The steric bulk of the 6,6'-dimethyl groups can influence the excited-state properties and the lability of the ligand.

Palladium(II) and platinum(II) complexes, which typically favor square planar geometries, may exhibit significant distortions when coordinated to this bulky ligand. These distortions can influence the reactivity of the complexes, for example, in cross-coupling reactions or other catalytic cycles. The formation of cyclometalated complexes, where a C-H bond of the ligand is activated and bonds to the metal center, is also a possibility with these electron-rich metals.

Influence of N-Oxide Coordination Mode on Metal Center Properties and Redox Behavior

The coordination of 6,6'-Dimethyl-2,2'-bipyridine 1,1'-dioxide to a metal center occurs through the two N-oxide oxygen atoms, forming a seven-membered chelate ring. This O,O'-bidentate coordination mode has significant consequences for the properties of the metal center. Unlike the parent N-donor ligand which forms a five-membered chelate ring, the larger ring and the geometry of the sp²-hybridized oxygen donors lead to a distinct coordination environment.

The steric clash between the 6,6'-methyl groups and the metal's inner coordination sphere forces a distorted geometry. This distortion can lead to longer, weaker metal-oxygen bonds and unusual bond angles, moving the coordination geometry away from idealized forms like octahedral or square planar. Such distortions directly impact the electronic properties of the metal center by altering the d-orbital splitting. As N-oxides are generally considered weaker field ligands than their parent pyridine counterparts, complexes with 6,6'-Dimethyl-2,2'-bipyridine 1,1'-dioxide are expected to exhibit smaller ligand field splitting energies, which could favor high-spin electronic configurations in susceptible metal ions.

The redox behavior of these complexes is influenced by both the metal and the ligand. Bipyridine-based ligands are known to be "non-innocent," capable of accepting electrons to form radical anions and dianions. mdpi.comnih.govacs.org The N-oxide derivative retains this redox activity, although the reduction potentials will be different from the parent bipyridine. Coordination to a metal cation generally makes the ligand harder to reduce.

Table 1: Predicted Influence of N-Oxide Coordination on Metal Properties
PropertyEffect of O,O'-Coordination with 6,6'-Me₂-bpyO₂Underlying Reason
Coordination GeometryHighly distorted (e.g., distorted tetrahedral or octahedral)Severe steric hindrance from 6,6'-dimethyl groups forcing non-ideal bond angles.
Metal-Ligand Bond StrengthWeakened M-O bondsSteric repulsion leads to elongated bond lengths.
Ligand Field StrengthWeaker field compared to parent N,N'-ligandN-oxides are generally lower in the spectrochemical series than pyridines.
Spin State (for d⁴-d⁷ metals)Increased tendency for high-spin statesReduced ligand field splitting energy (Δ).
Metal Redox PotentialModulated; often shifted to more negative potentialsSteric strain can destabilize higher oxidation states; electronic effects of the O-donor.
Ligand Redox PotentialReduction becomes more difficult upon coordinationElectrostatic effect of the positively charged metal center.

Structure-Activity Relationships in Metal-6,6'-Dimethyl-2,2'-bipyridine 1,1'-dioxide Complexes

Correlation of Ligand Structure with Complex Stability and Reactivity

The stability and reactivity of metal complexes containing 6,6'-Dimethyl-2,2'-bipyridine 1,1'-dioxide are direct consequences of its unique structure. The primary factors are the bidentate O,O'-donor set and the bulky methyl groups positioned at the 6 and 6' positions.

Complex Stability: The stability of a chelated complex is typically enhanced by the chelate effect. However, with this ligand, the thermodynamic stability is a delicate balance between the favorable entropy of chelation and the significant enthalpy penalty from steric strain. Research on the parent 6,6'-dimethyl-2,2'-bipyridine ligand has shown that complex formation can be difficult or even prevented due to steric hindrance. mdpi.com This issue is expected to persist for the N-oxide derivative. The formation of a stable complex would likely be limited to metal ions with appropriate size and coordination number preferences that can accommodate the ligand's bulk. For example, larger metal ions or those that favor lower coordination numbers and distorted geometries might form more stable adducts. nih.gov

Reactivity: The reactivity of these complexes is dominated by steric shielding. The methyl groups create a congested environment around the metal center, hindering the approach of incoming reactants or substrates. This has two main consequences:

Slow Ligand Substitution: The rate of substitution of co-ligands or the N-oxide ligand itself would be significantly reduced due to the high activation energy required for an associative mechanism.

Inhibited Catalytic Activity: In potential catalytic applications, the bulky ligand would block or restrict access to the active metal site, likely resulting in low turnover frequencies compared to complexes with less hindered ligands. nih.gov

Modulation of Metal-Ligand Interactions through Substituent Effects

The 6,6'-dimethyl groups are the defining substituents on the bipyridine 1,1'-dioxide framework, and they modulate the metal-ligand interactions through a combination of powerful steric effects and subtle electronic effects.

Steric Effects: This is the predominant influence of the 6,6'-dimethyl groups.

Crowded Coordination Sphere: The substituents create a sterically crowded pocket around the metal ion. This can prevent the coordination of additional ligands or force the adoption of lower coordination numbers. Studies on related copper complexes with the parent ligand show that methyl substitution at the 6,6' positions significantly distorts the coordination sphere. acs.org

Protection of the Metal Center: While hindering reactivity, the steric bulk can also serve to protect the metal center from unwanted side reactions, such as dimerization or decomposition, potentially increasing the kinetic stability of the complex.

Electronic Effects: The methyl group is a weak electron-donating group by induction.

Increased Basicity: The inductive effect slightly increases the electron density on the pyridine rings and, consequently, on the N-oxide oxygen atoms. This should make the ligand a slightly stronger Lewis base and a better sigma-donor compared to the unsubstituted 2,2'-bipyridine 1,1'-dioxide.

Modulation of Redox Properties: This enhanced donor character would make the metal center more electron-rich, which typically makes it easier to oxidize (i.e., a more negative M(III)/M(II) potential). However, this electronic influence is often overshadowed by the larger steric effects. In studies of tungsten complexes with 4,4'- and 5,5'-dimethyl-2,2'-bipyridine, the methyl groups were found to alter redox properties and metal-ligand bond lengths. mdpi.com

Table 2: Summary of Substituent Effects of 6,6'-Dimethyl Groups
Effect TypeSpecific InfluenceConsequence for Metal-Ligand Interaction
Steric Forces non-planar bipyridine backboneCreates a rigid, three-dimensional ligand shape.
Creates a crowded coordination pocketLeads to distorted geometries, weaker M-L bonds, and limits access to the metal center. nih.govacs.org
Shields the metal centerIncreases kinetic stability against decomposition but reduces reactivity.
Electronic Weakly electron-donating (inductive effect)Slightly increases the donor strength of the N-oxide oxygens.
Makes metal center more electron-richSubtly influences metal-centered redox potentials. mdpi.com

Based on a comprehensive review of available scientific literature, there is no information regarding the catalytic applications of metal complexes incorporating 6,6'-Dimethyl-2,2'-bipyridine 1,1'-dioxide in the areas of carbon dioxide reduction or water oxidation as specified in the request.

The provided outline focuses on ruthenium-based catalysts for these reactions. However, research in this domain has utilized the related but structurally distinct ligand, 6,6'-Dimethyl-2,2'-bipyridine , not its 1,1'-dioxide derivative.

Attempts to synthesize metal complexes with 6,6'-disubstituted bipyridine ligands, such as 6,6'-Dimethyl-2,2'-bipyridine, have been noted to present challenges due to steric hindrance from the methyl groups positioned near the nitrogen coordinating atoms. The addition of oxygen atoms to form the 1,1'-dioxide would further increase this steric bulk, likely making the formation of stable, catalytically active metal complexes even more difficult.

Consequently, as no studies on the synthesis or catalytic activity of metal complexes with 6,6'-Dimethyl-2,2'-bipyridine 1,1'-dioxide were found, the specific topics outlined for the article cannot be addressed.

Catalytic Applications of Metal Complexes Incorporating 6,6 Dimethyl 2,2 Bipyridine 1,1 Dioxide

Water Oxidation Catalysis

Proposed Reactive Intermediates and Activation Pathways in Water Oxidation

The catalytic cycle of water oxidation facilitated by metal complexes often involves high-valent metal-oxo species as key reactive intermediates. In the context of ruthenium complexes incorporating bipyridine-based ligands, several pathways for O-O bond formation have been proposed. One widely discussed mechanism is the water nucleophilic attack (WNA), where a water molecule attacks a high-valent metal-oxo species. Another proposed pathway involves the radical coupling of two metal-oxo species (I2M).

Recent studies on a mononuclear ruthenium complex, [Ru(bpy)2(bpy-NO)]2+ (where bpy-NO is 2,2'-bipyridine-N-oxide), have suggested a metal-ligand radical coupling (MLC) mechanism. In this pathway, the activation step involves the dissociation of the N-oxide ligand from the metal center, allowing for the coordination of a water molecule. This process is significantly influenced by the solvent environment, with hydrogen bonding playing a crucial role in stabilizing the dissociated N-oxide moiety. mdpi.com

For ruthenium complexes with 2,2'-bipyridine-6,6'-dicarboxylate (bda) ligands, a seven-coordinate Ru(V)=O intermediate has been proposed as the active species. acs.orgacs.org The formation of this intermediate is a critical step in the catalytic cycle. The electronic properties of the ancillary ligands can influence the reactivity of these complexes. For instance, the introduction of electron-deficient ligands can impact the overpotential required for catalysis. acs.org

In some cases, the initial ligand can undergo in-situ modification during the catalytic process. For example, it has been observed that a polypyridine ligand can be oxidized to its N-oxide derivative, which then acts as the authentic catalyst for water oxidation. rsc.org This highlights the dynamic nature of the catalytic system and the importance of characterizing the active species under reaction conditions.

Asymmetric Catalysis Facilitated by N-Oxide Functionality

The N-oxide functionality in ligands like 6,6'-Dimethyl-2,2'-bipyridine (B1328779) 1,1'-dioxide plays a crucial role in asymmetric catalysis. Chiral heteroaromatic N-oxides are effective electron-pair donors, which can create a suitable electronic environment in the transition state of a reaction. nih.gov This property, combined with the nucleophilicity of the oxygen atom and its high affinity for silicon, makes them ideal for methodologies based on the nucleophilic activation of organosilicon reagents. nih.gov

Enantioselective Transformations Mediated by N-Oxide Ligands

Chiral N,N'-dioxide ligands have demonstrated considerable success in a variety of enantioselective transformations. These ligands, often C2-symmetric, can be synthesized from readily available starting materials like amino acids and amines. rsc.org They act as neutral tetradentate ligands, forming non-planar complexes with a wide range of metal ions, which serves as a versatile platform for asymmetric reactions. rsc.org

A notable application of chiral bipyridine N,N'-dioxides is in the asymmetric allylation of aldehydes, leading to the formation of chiral allylic alcohols. nih.gov In these reactions, the N-oxide acts as a Lewis base catalyst, activating an allyltrichlorosilane (B85684) reagent. The chiral environment provided by the ligand directs the stereochemical outcome of the reaction, resulting in high enantioselectivity. nih.gov

Beyond allylation reactions, N-oxide ligands have been employed in other enantioselective transformations. For example, chiral pyridine-N-oxides have been used as catalysts for the N-acylative desymmetrization of sulfonimidamides. rsc.org Scandium complexes of chiral N,N'-dioxide ligands have been shown to catalyze various cycloaddition reactions, including [3+2] and [2+1] cycloadditions, affording chiral cyclic products with high diastereo- and enantioselectivities. mdpi.com Furthermore, these scandium complexes have been utilized in domino reactions, enabling the synthesis of complex molecules with multiple stereocenters. mdpi.com

The effectiveness of these N-oxide ligands in asymmetric catalysis stems from their ability to create a well-defined and tunable chiral pocket around the metal center. This allows for precise control over the approach of the substrates, leading to high levels of stereochemical induction.

Other Redox and Organic Transformations

Metal complexes incorporating 6,6'-Dimethyl-2,2'-bipyridine 1,1'-dioxide and related ligands are also active in a range of other redox and organic transformations beyond water oxidation and asymmetric catalysis.

Allylic Alcohol Isomerization and Atmospheric Hydrogenation

While specific studies focusing solely on 6,6'-Dimethyl-2,2'-bipyridine 1,1'-dioxide in allylic alcohol isomerization and atmospheric hydrogenation are not prevalent in the provided search results, the broader context of related catalytic systems provides valuable insights. Ruthenium complexes with diamine diphosphine ligands have been shown to catalyze the conversion of prochiral racemic allylic alcohols to enantioenriched chiral alcohols through a process involving isomerization followed by hydrogenative dynamic kinetic resolution. nih.gov This transformation yields products with high diastereoselectivity and enantioselectivity. nih.gov

Palladium complexes, particularly those with water-soluble tetrahydrosalen ligands, have demonstrated significant activity in both the hydrogenation and redox isomerization of allylic alcohols. researchgate.net These reactions can be carried out in aqueous or biphasic systems, facilitating catalyst recovery and product isolation. researchgate.net Furthermore, iridium-catalyzed allylic enolization of cyclohexenone derivatives, which involves a keto-enol isomerization step, has been developed to produce chiral substituted cyclohexenones with high regio- and enantioselectivity. mdpi.com

The role of the ligand in these transformations is critical for controlling the chemo-, regio-, and enantioselectivity of the reaction. The steric and electronic properties of the ligand influence the binding of the substrate and the subsequent catalytic steps.

Transition Metal-Catalyzed Cross-Coupling Reactions

Bipyridine ligands are widely used in transition metal-catalyzed cross-coupling reactions, which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds. Nickel complexes of bipyridine derivatives, for instance, are effective catalysts for cross-electrophile coupling reactions. nih.gov The substituents on the bipyridine ligand, such as the methyl groups in the 6 and 6'-positions, can significantly impact the properties and catalytic performance of the nickel complexes. nih.gov These substituents can influence the stability of the catalytic intermediates and the rate of the reaction. nih.gov

Bipyridine ligands are also crucial in the synthesis of bipyridine structures themselves through cross-coupling reactions like the Suzuki, Negishi, and Stille couplings. nih.gov However, the strong coordinating ability of the bipyridine product can sometimes lead to a decrease in catalytic activity. nih.gov

Iron(II) complexes bearing a 6,6'-dimethyl-2,2'-bipyridyl ligand have been employed as catalysts in the cross-coupling reaction of bromocyclohexane (B57405) with phenylmagnesium bromide. researchgate.net In the realm of CO2 reduction, ruthenium complexes with 6,6'-dimethyl-2,2'-bipyridine have been studied as catalysts, with the methyl groups playing a role in preventing catalyst dimerization and influencing the selectivity of the reduction products. nih.gov

Spectroscopic and Computational Elucidation of 6,6 Dimethyl 2,2 Bipyridine 1,1 Dioxide Systems

Spectroscopic Characterization Techniques for Ligands and Complexes

The elucidation of the structural and electronic properties of 6,6'-Dimethyl-2,2'-bipyridine (B1328779) 1,1'-dioxide and its potential metal complexes would rely on a combination of standard spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Insights

NMR spectroscopy is a cornerstone technique for determining the structure of molecules in solution. For the free 6,6'-Dimethyl-2,2'-bipyridine 1,1'-dioxide ligand, ¹H and ¹³C NMR would provide crucial information. The chemical shifts and coupling constants of the aromatic protons would confirm the C₂ symmetry of the molecule. The methyl protons would likely appear as a singlet, and its chemical shift would be indicative of the electronic environment influenced by the N-oxide groups. Upon coordination to a metal center, significant changes in the chemical shifts of the pyridine (B92270) ring protons would be expected, providing evidence of ligand binding. For diamagnetic complexes, techniques like COSY, HSQC, and HMBC would allow for complete assignment of the proton and carbon signals, offering insights into the geometry of the complex.

Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy for Electronic and Vibrational Analysis

Infrared (IR) spectroscopy is particularly sensitive to the vibrational modes of a molecule. A key feature in the IR spectrum of 6,6'-Dimethyl-2,2'-bipyridine 1,1'-dioxide would be the N-O stretching vibration, which typically appears in the 1200-1300 cm⁻¹ region. The position of this band is sensitive to the coordination environment; a shift to lower frequency upon coordination to a metal ion is often observed, indicating a weakening of the N-O bond due to electron donation to the metal.

UV-Visible (UV-Vis) absorption spectroscopy probes the electronic transitions within a molecule. The free ligand would be expected to exhibit π→π* transitions in the UV region. Upon complexation with a transition metal, new bands in the visible region, corresponding to metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) transitions, would likely appear. The energy of these transitions provides information about the electronic structure of the resulting complex.

High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation and Isotopic Labeling Studies

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the molecular formula of newly synthesized compounds. For 6,6'-Dimethyl-2,2'-bipyridine 1,1'-dioxide, HRMS would provide a highly accurate mass measurement, confirming its elemental composition. When studying its metal complexes, HRMS can verify the stoichiometry of the complex and provide evidence for the coordination of the ligand to the metal center. Furthermore, isotopic labeling studies, where specific atoms are replaced with their heavier isotopes, can be used in conjunction with mass spectrometry to probe reaction mechanisms.

Advanced Spectroscopic Probes for Reaction Mechanisms and Intermediates

To investigate the role of 6,6'-Dimethyl-2,2'-bipyridine 1,1'-dioxide systems in chemical reactions, particularly those involving redox processes, more advanced spectroscopic techniques are required.

Spectroelectrochemistry (IR) for Monitoring Redox Processes and Electron Density Changes

Spectroelectrochemistry combines electrochemical methods with spectroscopy to study the spectroscopic properties of different oxidation states of a molecule. For a metal complex of 6,6'-Dimethyl-2,2'-bipyridine 1,1'-dioxide, IR spectroelectrochemistry would be a powerful technique. By applying a potential to a solution of the complex, it can be oxidized or reduced in situ while monitoring changes in its IR spectrum. Changes in the N-O stretching frequency, as well as any other vibrational modes (like CO stretches in carbonyl complexes), would provide direct insight into how the electron density is distributed within the molecule upon a change in oxidation state.

Transient Absorption Spectroscopy for Characterization of Short-Lived Species

Transient absorption spectroscopy is a pump-probe technique used to study short-lived excited states and reaction intermediates on timescales from femtoseconds to milliseconds. If a complex of 6,6'-Dimethyl-2,2'-bipyridine 1,1'-dioxide were photoactive, this technique could be used to characterize its excited states. By exciting the sample with a short pulse of light (the pump), and then probing the sample with a second light pulse at various delay times, the formation and decay of transient species can be monitored. This provides crucial information on the dynamics of photochemical and photophysical processes, such as the lifetimes of excited states and the rates of electron transfer reactions.

X-ray Crystallography for Solid-State Structure Determination

No crystallographic data for 6,6'-Dimethyl-2,2'-bipyridine 1,1'-dioxide or its complexes were found in the course of the literature review. While crystal structures for the related compound, 6,6'-Dimethyl-2,2'-bipyridyl, and its complexes have been reported, this information falls outside the strict scope of this article.

Analysis of Coordination Geometries and Ligand Conformations in Complexes

There is no available X-ray crystallographic data to analyze the coordination geometries and ligand conformations in complexes of 6,6'-Dimethyl-2,2'-bipyridine 1,1'-dioxide.

Investigation of Intermolecular Interactions and Supramolecular Assembly in the Solid State

Without crystal structure data for 6,6'-Dimethyl-2,2'-bipyridine 1,1'-dioxide, an investigation of its intermolecular interactions and supramolecular assembly in the solid state is not possible.

Computational Chemistry Approaches

No specific computational studies employing Density Functional Theory or Molecular Dynamics simulations for 6,6'-Dimethyl-2,2'-bipyridine 1,1'-dioxide were identified in the searched literature. Computational research has been conducted on other bipyridine derivatives, but not on the target compound of this article.

Density Functional Theory (DFT) for Electronic Structure, Reactivity Modeling, and Mechanism Elucidation

No published research was found that applies Density Functional Theory to elucidate the electronic structure, model the reactivity, or investigate the mechanisms of 6,6'-Dimethyl-2,2'-bipyridine 1,1'-dioxide.

Molecular Dynamics Simulations for Supramolecular Interactions and Self-Assembly Processes

There are no available molecular dynamics simulation studies that focus on the supramolecular interactions or self-assembly processes of 6,6'-Dimethyl-2,2'-bipyridine 1,1'-dioxide.

Prediction of Isomer Stability, Protonation States, and Thermodynamic Properties

No computational studies predicting the isomer stability, protonation states, or thermodynamic properties of 6,6'-Dimethyl-2,2'-bipyridine 1,1'-dioxide could be located in the scientific literature.

Applications in Advanced Materials and Supramolecular Chemistry

Design and Synthesis of Functional Materials

The functionalization of 2,2'-bipyridine (B1663995) ligands, including the introduction of methyl groups and N-oxide moieties, is a common strategy to tune the electronic and steric properties of the resulting metal complexes. However, specific studies detailing the synthesis of functional materials using 6,6'-Dimethyl-2,2'-bipyridine (B1328779) 1,1'-dioxide are not well-documented in the available literature.

Luminescent Materials and Sensors

While 2,2'-bipyridine and its derivatives are widely used as ligands to create luminescent metal complexes, particularly with lanthanide ions researchgate.netrsc.orgnih.govdemokritos.gr, specific research detailing the use of 6,6'-Dimethyl-2,2'-bipyridine 1,1'-dioxide for creating luminescent materials or sensors is not prominently available. The N-oxide groups are generally effective in sensitizing lanthanide luminescence, but specific photophysical data for complexes of this particular ligand could not be found. mdpi.com

Spin-Crossover Systems

Iron(II) complexes with bipyridine-type ligands are known to exhibit spin-crossover (SCO) behavior, where the spin state of the metal center can be switched by external stimuli. rsc.orgacs.orgchemrxiv.org This property is highly dependent on the ligand field strength. However, there is no specific information in the surveyed literature on spin-crossover systems being designed or studied using 6,6'-Dimethyl-2,2'-bipyridine 1,1'-dioxide as a ligand.

Electrochromic Devices and Molecular Switches

Bipyridinium salts (viologens) and certain transition metal complexes with bipyridine ligands are well-known for their electrochromic properties, changing color upon reversible redox reactions. acs.orgresearchgate.net These are key components in the development of electrochromic devices and molecular switches. Despite the relevance of the bipyridine scaffold, dedicated research on the electrochromic or switching properties of materials derived from 6,6'-Dimethyl-2,2'-bipyridine 1,1'-dioxide is not found in the available scientific literature.

Dye-Sensitized Solar Cells (DSSCs)

In the field of dye-sensitized solar cells, copper complexes involving the parent ligand, 6,6'-dimethyl-2,2'-bipyridine, have been successfully employed as redox mediators. rsc.orgrsc.org These complexes have shown high power conversion efficiencies. rsc.org However, there is no evidence in the reviewed literature to suggest that the 1,1'-dioxide derivative has been investigated for applications in DSSCs, either as part of the dye sensitizer (B1316253) or the redox shuttle.

Table 1: Photovoltaic Parameters of DSSCs Using a Related Copper Complex Note: The following data pertains to the [Cu(6,6′-dimethyl-2,2′-bipyridine)₂]²⁺/¹⁺ redox shuttle, not the 1,1'-dioxide derivative.

Redox SystemJsc (mA cm⁻²)Voc (mV)FFPCE (%)
[Cu(dmbp)₂]²⁺/¹⁺12.510480.7910.3
[Co(bpy)₃]³⁺/²⁺11.98440.747.4
I₃⁻/I⁻19.87240.7110.2
Data sourced from a 2017 study on copper redox shuttles. rsc.org

Electrochemiluminescence (ECL) Systems

Electrochemiluminescence research often involves ruthenium(II) complexes with unsubstituted 2,2'-bipyridine, such as [Ru(bpy)₃]²⁺, which acts as a highly efficient ECL emitter. nih.govnih.gov The modification of the bipyridine ligand can tune the ECL properties. Nevertheless, studies specifically employing 6,6'-Dimethyl-2,2'-bipyridine 1,1'-dioxide in ECL systems have not been identified in the literature search.

Supramolecular Architectures Involving 6,6'-Dimethyl-2,2'-bipyridine 1,1'-dioxide and its Derivatives

The parent ligand, 6,6'-dimethyl-2,2'-bipyridine, is known to form a variety of coordination complexes and supramolecular structures driven by coordination bonds as well as weaker interactions like π-π stacking. nih.govnih.gov The steric hindrance from the methyl groups at the 6 and 6' positions significantly influences the geometry of the resulting complexes, often leading to distorted tetrahedral arrangements. nih.gov While the introduction of N-oxide functional groups would be expected to alter the coordination modes and introduce potential for hydrogen bonding, specific crystal structures or detailed studies on the supramolecular architectures of 6,6'-Dimethyl-2,2'-bipyridine 1,1'-dioxide are not described in the available research.

Self-Assembly of Metallo-supramolecular Systems and Helicates

The self-assembly of metal ions and organic ligands into discrete, well-defined supramolecular structures is a cornerstone of modern coordination chemistry. Bipyridine-based ligands are frequently employed in this context due to their robust and predictable coordination behavior. The introduction of N-oxide groups, as in 6,6'-Dimethyl-2,2'-bipyridine 1,1'-dioxide, modifies the electronic properties of the ligand, enhancing its coordinating ability towards certain metal ions, particularly hard Lewis acids like lanthanides.

While specific research on the self-assembly of 6,6'-Dimethyl-2,2'-bipyridine 1,1'-dioxide into metallo-supramolecular systems is not extensively documented in the available literature, related systems provide insight into its potential. For instance, octadentate polypyridine ligands incorporating a 6,6'-disubstituted-2,2'-bipyridine core have been shown to form 1:1 complexes with lanthanide ions such as Europium(III) and Gadolinium(III). rsc.org The formation of helical structures is also a known feature of bipyridine chemistry; for example, 2,2'-Bipyridyl-3,3'-dicarboxylic acid is known to form a helical structure stabilized by strong hydrogen bonds. researchgate.net These examples suggest that 6,6'-Dimethyl-2,2'-bipyridine 1,1'-dioxide could serve as a valuable building block for programming the assembly of complex architectures, such as helicates, particularly with f-block elements. The steric bulk of the methyl groups would likely play a significant role in directing the final geometry of such assemblies.

Mechanically Interlocked Molecules (e.g., Catenanes) via Templated Synthesis

Mechanically interlocked molecules (MIMs), such as catenanes and rotaxanes, are structures where two or more components are linked mechanically without a covalent bond. Their synthesis often relies on template-directed strategies, where a metal ion or another molecular entity preorganizes the precursors for a subsequent ring-closing reaction.

Despite the extensive use of bipyridine-based ligands in the templated synthesis of MIMs, there is no specific information available in the reviewed scientific literature on the application of 6,6'-Dimethyl-2,2'-bipyridine 1,1'-dioxide in this area.

Influence of Noncovalent Interactions on Catalytic and Photophysical Properties

Noncovalent interactions are critical in defining the structure, stability, and function of molecular complexes. In the context of metal complexes involving bipyridine ligands, interactions such as π-π stacking can significantly influence their solid-state packing and, consequently, their material properties.

Catalytic Properties: The catalytic applications of complexes derived from 6,6'-Dimethyl-2,2'-bipyridine 1,1'-dioxide are expected to be significantly influenced by steric factors. Research on the parent ligand, 6,6'-dimethyl-2,2'-bipyridine, has shown that the methyl groups in close proximity to the nitrogen coordination sites create substantial steric hindrance. This bulkiness can prevent the formation of certain complexes altogether. For instance, attempts to synthesize tungsten-cyanido complexes with the 6,6'-dimethyl-2,2'-bipyridine ligand were unsuccessful, presumably due to this steric clash. mdpi.com The addition of oxygen atoms in the 1,1'-dioxide derivative would further increase this steric congestion, likely limiting its utility in catalytic cycles that require open coordination sites or facile substrate approach. However, in some cases, noncovalent interactions within a supramolecular assembly can promote catalysis; for example, hydrogen-bonded dimers of Re(I) bipyridine complexes have been shown to catalyze CO2 reduction at lower overpotentials. nih.govacs.org

Photophysical Properties: The photophysical properties of complexes with this ligand are an area of potential interest. Bipyridine N,N'-dioxides can act as sensitizers, absorbing light and transferring the energy to an emissive center, a process particularly relevant for lanthanide ions. researchgate.net The "antenna effect," where an organic ligand sensitizes the characteristic, sharp f-f emission bands of a lanthanide ion, is a well-established principle for creating highly luminescent materials. nih.gov While specific studies on the luminescence of lanthanide complexes with 6,6'-Dimethyl-2,2'-bipyridine 1,1'-dioxide are not available, the general principle suggests potential applications in luminescent probes and materials.

Noncovalent interactions also play a role in the solid-state structures of related metal complexes. Crystal structure analyses of metal-halide complexes with the parent 6,6'-dimethyl-2,2'-bipyridine ligand reveal the presence of weak intermolecular π-π contacts between pyridine (B92270) rings, which contribute to the stability of the crystal lattice. nih.govresearchgate.net

Table 1: Crystallographic and Interaction Data for Metal Complexes with the Parent Ligand, 6,6'-Dimethyl-2,2'-bipyridine.
ComplexMetal CenterCoordination GeometryKey Noncovalent InteractionCentroid-Centroid Distance (Å)Reference
[ZnI₂(C₁₂H₁₂N₂)]Zn(II)Distorted Tetrahedralπ-π stacking3.978 nih.gov
[HgI₂(C₁₂H₁₂N₂)]Hg(II)Distorted Tetrahedralπ-π stacking3.773 and 3.668 nih.gov

Investigation of Host-Guest Chemistry and Molecular Recognition

Host-guest chemistry involves the formation of complexes between a larger "host" molecule and a smaller "guest" molecule or ion, held together by noncovalent forces. This principle is the foundation of molecular recognition and sensing.

There is currently no specific research documented in the available literature regarding the use of 6,6'-Dimethyl-2,2'-bipyridine 1,1'-dioxide as a host molecule or its application in molecular recognition studies.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Routes with Improved Efficiency, Sustainability, and Atom Economy

The synthesis of bipyridine N,N'-dioxides, particularly those with steric hindrance near the nitrogen atoms, presents a significant challenge. researchgate.net Current methods often rely on strong oxidizing agents and can suffer from moderate yields and the generation of substantial waste. Future research will undoubtedly focus on developing more efficient, sustainable, and atom-economical synthetic pathways to access 6,6'-Dimethyl-2,2'-bipyridine (B1328779) 1,1'-dioxide.

Key research objectives in this area will include:

Catalytic Oxidation: Moving beyond stoichiometric oxidants like m-chloroperbenzoic acid (m-CPBA) towards catalytic systems using environmentally benign oxidants such as oxygen (O₂) or hydrogen peroxide. lboro.ac.uk

Flow Chemistry: Implementing continuous flow reactors to improve reaction control, enhance safety, and allow for easier scalability compared to traditional batch processes.

Electrochemical Synthesis: Exploring electrochemical methods as a green alternative for the N-oxidation of pyridines, which can minimize reagent use and waste streams. mdpi.com

Atom Economy: Designing synthetic routes that maximize the incorporation of reactant atoms into the final product, a core principle of green chemistry. mdpi.com This could involve novel coupling reactions of pre-oxidized pyridine (B92270) precursors.

A comparative look at potential synthetic strategies highlights the push towards greener methodologies.

Synthetic StrategyPotential AdvantagesKey Research Challenges
Traditional Batch Oxidation (e.g., m-CPBA)Established methodologyLow atom economy, stoichiometric waste, potential safety hazards. nih.gov
Catalytic Aerobic OxidationUses O₂ as the terminal oxidant, high sustainabilityDeveloping catalysts effective for sterically hindered substrates.
Electrochemical OxidationHigh control, avoids chemical oxidants, potential for high efficiencySubstrate scope limitations, optimization of electrode materials and conditions. mdpi.com
Flow Chemistry SynthesisEnhanced safety, scalability, precise temperature/mixing controlReactor design, optimization of residence time and reagent concentration.

Exploration of New Catalytic Transformations and Reaction Pathways with 6,6'-Dimethyl-2,2'-bipyridine 1,1'-dioxide Complexes

Chiral bipyridine N,N'-dioxides have emerged as powerful Lewis base catalysts in asymmetric synthesis. researchgate.netnih.govchemrxiv.org The unique stereoelectronic properties of 6,6'-Dimethyl-2,2'-bipyridine 1,1'-dioxide make it a compelling candidate for exploration in a new range of catalytic transformations. The methyl groups can enforce a twisted, chiral conformation upon coordination, while the N-oxide groups act as strong Lewis basic sites.

Future research in this domain will likely pursue:

Asymmetric Catalysis: Designing chiral metal complexes for enantioselective reactions. The steric bulk of the methyl groups could play a crucial role in creating a well-defined chiral pocket around a metal center, influencing substrate approach and stereoselectivity. nih.gov

Oxidation Catalysis: Utilizing the electron-rich N-oxide oxygens in metal complexes to mediate or catalyze oxidation reactions, potentially activating small molecules.

Lewis Base Catalysis: Employing the uncoordinated ligand as an organocatalyst, where the N-oxide moieties are the primary active sites. lboro.ac.uk

Photoredox Catalysis: Investigating copper or other base metal complexes of the ligand as novel photosensitizers, where the electronic properties modified by the N-oxide groups could lead to favorable excited-state lifetimes and redox potentials. acs.org

Integration into Next-Generation Functional Materials for Renewable Energy and Advanced Sensing Applications

The parent ligand, 6,6'-dimethyl-2,2'-bipyridine, has been successfully used in copper-based redox mediators for dye-sensitized solar cells (DSSCs), contributing to high photovoltages. rsc.orgnih.govscispace.com The N,N'-dioxide derivative offers a tantalizing prospect for tuning the electronic properties of such materials. DFT calculations have shown that N-oxidation effectively lowers the LUMO energy levels of bipyridines, a desirable trait for creating n-type organic semiconductors. nih.gov

Emerging research avenues include:

Renewable Energy:

Dye-Sensitized Solar Cells (DSSCs): Synthesizing and testing metal complexes of 6,6'-Dimethyl-2,2'-bipyridine 1,1'-dioxide as redox mediators or as ancillary ligands on dye sensitizers, aiming to optimize energy levels and improve device efficiency and stability. rsc.orgresearchgate.net

Organic Electronics: Incorporating the N,N'-dioxide unit as a strongly electron-deficient building block in conjugated polymers for applications in organic thin-film transistors (OTFTs) and other electronic devices. nih.gov

Advanced Sensing:

Developing fluorescent or colorimetric sensors where the N-oxide groups act as specific binding sites for metal ions or anions. The steric environment created by the methyl groups could impart high selectivity for target analytes.

Deeper Understanding of Metal-Ligand Cooperative Mechanisms and Dynamic Processes through Multiscale Modeling

The interplay between the steric hindrance from the methyl groups and the electronic effects of the N-oxide functions creates a complex coordination environment. A deep understanding of these interactions is crucial for the rational design of catalysts and materials. Multiscale modeling, particularly hybrid quantum mechanics/molecular mechanics (QM/MM) approaches, will be an indispensable tool for this purpose. frontiersin.orgnih.gov

Future computational studies will likely focus on:

Coordination Chemistry: Theoretical calculations can compare the binding energies and structural parameters of 6,6'-Dimethyl-2,2'-bipyridine 1,1'-dioxide complexes with their unoxidized counterparts, providing insight into the electronic and steric consequences of N-oxidation. nih.gov

Reaction Mechanisms: Modeling entire catalytic cycles to elucidate transition states and identify rate-determining steps. This can help explain experimentally observed reactivity and guide the design of more active catalysts.

Dynamic Processes: Using molecular dynamics simulations to study the conformational flexibility of the ligand and its complexes, which is critical for understanding stereoselective catalytic processes and the behavior of ligand-based materials. frontiersin.org

Applications in Bioinorganic Chemistry as Ligand Models for Metal-Enzyme Active Sites and Proton Transfer Facilitation

The unique structural and electronic features of 6,6'-Dimethyl-2,2'-bipyridine 1,1'-dioxide make it an interesting candidate for applications in bioinorganic chemistry. The combination of a sterically demanding framework and Lewis basic oxygen atoms could be used to mimic the coordination environment of certain metalloenzyme active sites.

Prospective research directions include:

Metalloenzyme Mimics: Designing complexes that model the structure and function of metal-containing enzymes. The N-oxide groups could act as hydrogen-bond acceptors, mimicking the role of amino acid residues in an enzyme's second coordination sphere.

Proton-Coupled Electron Transfer (PCET): Investigating the role of the N-oxide groups in facilitating PCET processes. The ability to accept protons or engage in hydrogen bonding near a redox-active metal center is a key feature in many biological catalytic cycles.

Antimicrobial/Antitumor Agents: Building on the known biological activity of other bipyridine derivatives, future work could explore the potential of metal complexes of 6,6'-Dimethyl-2,2'-bipyridine 1,1'-dioxide as therapeutic agents, studying their interactions with biological macromolecules like DNA.

The continued exploration of 6,6'-Dimethyl-2,2'-bipyridine 1,1'-dioxide and its derivatives promises to yield fundamental insights and practical applications across a broad spectrum of chemical sciences.

Q & A

Basic: What are the optimal synthetic routes for preparing 6,6'-Dimethyl-2,2'-bipyridine 1,1'-dioxide?

The synthesis typically involves oxidizing 6,6'-Dimethyl-2,2'-bipyridine (CAS 4411-80-7) using agents like m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide in acetic acid. Key steps include:

  • Dissolving the parent compound in dichloromethane or acetic acid.
  • Adding the oxidizing agent dropwise at 0–5°C to control exothermic reactions.
  • Stirring for 12–24 hours at room temperature.
  • Purifying via column chromatography (silica gel, eluent: ethyl acetate/hexane).
    Yields (~70–85%) depend on solvent polarity and reaction time. Confirm completion using TLC (Rf shift) .

Basic: How can researchers confirm the successful oxidation to the 1,1'-dioxide derivative?

Use a combination of spectroscopic and crystallographic methods:

  • 1H NMR : Upfield shifts (~0.3–0.5 ppm) for pyridine protons due to electron-withdrawing N-oxide groups.
  • IR Spectroscopy : N-O stretches at 1250–1350 cm⁻¹.
  • X-ray Crystallography : Definitive structural confirmation, as demonstrated in cadmium(II) complexes .
  • Mass Spectrometry : Molecular ion peak at m/z 216.24 (C12H12N2O2) .

Advanced: How do steric effects from methyl groups influence coordination geometry in metal complexes?

The 6,6'-methyl groups impose steric hindrance, favoring:

  • Octahedral geometry with larger metal ions (e.g., Ru(II), Cd(II)) to accommodate ligand bulk.
  • Distorted square-planar geometry for smaller ions (e.g., Cu(II)).
    Methodological adjustments :
  • Use polar solvents (DMF, DMSO) to enhance solubility.
  • Employ slow ligand addition to metal precursors under reflux.
  • Optimize ligand:metal ratios (2:1 or 3:1) to stabilize complexes .

Advanced: How to resolve contradictions in reported electronic effects of methyl groups on redox properties?

Discrepancies arise from differing experimental setups. Standardize:

  • Cyclic Voltammetry : Use 0.1 M TBAPF6 in acetonitrile for consistent electrolyte effects.
  • UV-Vis Spectroscopy : Compare charge-transfer bands under inert atmospheres.
    Methyl groups donate electron density via inductive effects, lowering metal-centered oxidation potentials (e.g., Ru(II/III) shifts by ~50 mV) .

Basic: What are the primary applications in materials science?

  • Photovoltaic Devices : Copper(I) complexes exhibit strong MLCT (metal-to-ligand charge transfer) transitions for dye-sensitized solar cells.
  • Catalysis : Pd(II) complexes catalyze Suzuki-Miyaura couplings due to enhanced electron-deficient ligand environments.
  • Luminescent Sensors : Lanthanide complexes (e.g., Eu(III)) show tunable emission for sensing applications .

Advanced: How to address crystallographic disorder in methyl groups during structural refinement?

  • Collect high-resolution data (≤0.8 Å) to resolve electron density.
  • Apply constraints (e.g., DFIX for C-C bonds) in refinement software (SHELXL, OLEX2).
  • Model thermal motion using anisotropic displacement parameters.
    Example: Cd(II) complex structures resolved with R1 < 0.05 .

Basic: What safety protocols are critical for handling this compound?

  • PPE : Nitrile gloves, goggles, and lab coats.
  • Ventilation : Use fume hoods to avoid inhalation (GHS Category 3 respiratory hazard).
  • First Aid : Rinse skin/eyes with water for 15 minutes; seek medical attention for persistent irritation .

Advanced: How does the 1,1'-dioxide moiety alter ligand field strength compared to non-oxidized analogs?

The N-oxide groups increase ligand field strength by ~20% (via spectrochemical series analysis):

  • Electronic Effects : Enhanced σ-donation and π-acceptance stabilize low-spin configurations (e.g., Co(II) complexes).

  • Comparative Data :

    LigandΔoct (cm⁻¹) for Co(II)
    2,2'-Bipyridine13,000
    6,6'-Dimethyl-2,2'-bipyridine13,400
    1,1'-Dioxide derivative16,200

Data derived from UV-Vis-NIR spectroscopy .

Advanced: What strategies optimize catalytic efficiency of Pd(II) complexes in cross-coupling reactions?

  • Pre-catalyst Design : Use Pd(OAc)2 with ligand:metal ratio 2:1.
  • Solvent Optimization : Toluene or THF improves turnover frequency.
  • Additives : K2CO3 or Cs2CO3 enhances base-mediated transmetallation.
    Reported yields: 85–92% for aryl-aryl couplings .

Basic: How does this ligand compare to 4,4'-dimethyl-2,2'-bipyridine in coordination chemistry?

  • Steric Profile : 6,6'-substitution creates greater steric hindrance than 4,4'-isomers.
  • Electronic Effects : 1,1'-dioxide groups increase electron deficiency, favoring harder Lewis acids (e.g., Fe(III) vs. Cu(I)).
  • Applications : 6,6'-derivatives are preferred in photophysics; 4,4'-analogs excel in electrocatalysis .

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